2,2',3,4,5,5',6-Heptachlorobiphenyl
Overview
Description
2,2’,3,4,5,5’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It has a molecular formula of C12H3Cl7 and a molecular weight of 395.323 . It is also known by other names such as 2,2’,3,3’,4,5’,6-Heptachloro-1,1’-biphenyl and PCB 175 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl can be viewed using Java or Javascript as per the NIST Chemistry WebBook . The IUPAC Standard InChIKey for this compound is KJBDZJFSYQUNJT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2’,3,4,5,5’,6-Heptachlorobiphenyl has a molecular weight of 395.323 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Application in Environmental Science and Pollution Research
- Specific Scientific Field : Environmental Science and Pollution Research .
- Summary of the Application : The compound 2,2’,3,4,5,5’,6-Heptachlorobiphenyl (also known as PCB 183) has been used in research to study the enantioselective oxidation of PCB 95 and PCB 183 . This research is important because these congeners have been reported to accumulate in the human body enantioselectively via unknown mechanisms .
- Methods of Application or Experimental Procedures : The study used a recombinant human cytochrome P450 (CYP) monooxygenase to determine the CYP monooxygenase responsible for the enantioselective oxidization of PCB 95 and PCB 183 . They evaluated 13 CYP monooxygenases, namely CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, CYP3A4, CYP3A5, CYP4F2, and aromatase (CYP19) .
Application in Biochemical Research
- Specific Scientific Field : Biochemical Research .
- Summary of the Application : PCB 183 has been found to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This is significant because these enzymes play a crucial role in the metabolism and detoxification of a wide variety of endogenous compounds and xenobiotics .
- Results or Outcomes : The study found that PCB 183 activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This suggests that PCB 183 may influence the body’s ability to metabolize and detoxify certain compounds .
Unfortunately, I was unable to find more specific applications of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl. It’s worth noting that this compound is a type of polychlorinated biphenyl (PCB), a group of man-made chemicals that were widely used in the past, particularly in electrical equipment, but were banned in the U.S. in 1979 due to health and environmental concerns . Today, PCBs are primarily studied for their impact on human health and the environment .
Application in Biochemical Research
- Specific Scientific Field : Biochemical Research .
- Summary of the Application : PCB 183 has been found to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This is significant because these enzymes play a crucial role in the metabolism and detoxification of a wide variety of endogenous compounds and xenobiotics .
- Results or Outcomes : The study found that PCB 183 activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This suggests that PCB 183 may influence the body’s ability to metabolize and detoxify certain compounds .
Unfortunately, I was unable to find more specific applications of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl. It’s worth noting that this compound is a type of polychlorinated biphenyl (PCB), a group of man-made chemicals that were widely used in the past, particularly in electrical equipment, but were banned in the U.S. in 1979 due to health and environmental concerns . Today, PCBs are primarily studied for their impact on human health and the environment .
Safety And Hazards
The safety data sheet for 2,2’,3,4,5,5’,6-Heptachlorobiphenyl indicates that it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and release to the environment .
properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-6(14)5(3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZHTHZEHQHHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074175 | |
Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,5,5',6-Heptachlorobiphenyl | |
CAS RN |
52712-05-7 | |
Record name | PCB 185 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52712-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,5,5',6-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GON8Y94S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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